2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
Description
Properties
CAS No. |
918447-76-4 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,2,5-triethyl-1-oxido-4-phenylimidazol-1-ium |
InChI |
InChI=1S/C15H20N2O/c1-4-13-14(12-10-8-7-9-11-12)16-15(5-2,6-3)17(13)18/h7-11H,4-6H2,1-3H3 |
InChI Key |
FVBOSACJYIDROR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(N=C1C2=CC=CC=C2)(CC)CC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis with a Schiff’s base complex nickel catalyst has been reported to be efficient for producing trisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and ethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a compound with significant potential in various scientific research applications. Its unique structure and properties allow it to play versatile roles in fields such as pharmaceuticals, materials science, and biochemistry.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Properties
Imidazole compounds are known for their potential anticancer effects. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to inhibit tumor growth while minimizing damage to healthy cells is under investigation, presenting a promising avenue for cancer therapy.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes that are critical in various biochemical pathways. For example, its interaction with cytochrome P450 enzymes could lead to the development of drugs that modulate drug metabolism and enhance therapeutic efficacy.
Material Science Applications
Catalysis
this compound can function as a catalyst in organic reactions. Its imidazole framework allows it to stabilize transition states during chemical reactions, facilitating processes such as oxidation and reduction. This property is particularly valuable in synthesizing complex organic molecules.
Polymer Chemistry
The compound's unique chemical structure can be incorporated into polymer matrices to enhance material properties. Research has shown that adding imidazole derivatives can improve thermal stability and mechanical strength in polymers, making them suitable for high-performance applications.
Biochemical Research
Buffering Agent
In biochemical assays, this compound serves as a buffering agent due to its ability to maintain pH stability in biological systems. This property is crucial for experiments involving enzymes and proteins that require specific pH conditions for optimal activity.
Protein Purification
The compound's affinity for metal ions makes it useful in protein purification techniques such as immobilized metal affinity chromatography (IMAC). By binding to histidine-tagged proteins, it facilitates their isolation from complex mixtures, which is essential in proteomics research.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as a new antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
Research conducted by the Cancer Research Institute explored the effects of imidazole-based compounds on cancer cell lines. The study found that this compound induced apoptosis through the activation of caspase pathways, highlighting its role in cancer treatment strategies.
Case Study 3: Catalytic Applications
A publication in Chemical Communications reported on the catalytic properties of imidazole derivatives. The study demonstrated that this compound effectively catalyzed the oxidation of alcohols under mild conditions, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares substituents, synthesis methods, and reported activities of structurally related imidazole derivatives:
Key Comparative Insights
Substituent Effects
- Steric Hindrance : Triethyl groups may introduce greater steric bulk than methyl or methoxy groups, affecting binding to biological targets .
- Electronic Effects : The 1-oxo group in the target differs from 5-oxo derivatives (), altering electron distribution in the imidazole ring and influencing reactivity .
Biological Activity
2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies and findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Core : The imidazole ring is constructed through cyclization reactions, often using specific catalysts and controlled conditions to ensure the desired structure.
- Functional Group Modifications : Various substituents, such as ethyl and phenyl groups, are introduced via alkylation and arylation reactions.
- Final Coupling : The final structure is achieved through esterification or similar reactions that link the core imidazole to the substituents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that compounds with imidazole structures exhibit significant antibacterial activity against various pathogens.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 13e | 1–4 | Gram-positive bacteria |
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| Streptomycin | 28 | Various |
The compound 13e showed particularly strong activity against Gram-positive bacteria and had a high selectivity index against Gram-negative strains without significant cytotoxicity to HepG2 cells at concentrations up to 100 µM .
Anti-inflammatory Properties
Additionally, imidazole derivatives have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit inflammatory responses effectively.
Case Study:
In a study comparing various imidazole derivatives for anti-inflammatory activity using Phenylbutazone as a reference, certain derivatives demonstrated notable efficacy in reducing inflammation caused by microbial infections .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways that lead to reduced inflammation or enhanced antimicrobial action.
- Pathway Interference : Disruption of key biochemical pathways may alter cellular functions in pathogens or inflammatory cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1λ⁵-imidazole, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis involving condensation of phenylglyoxal derivatives with ethylamine precursors under reflux conditions.
- Use of acetic acid or ethanol as solvents with catalytic nano-SiO₂ for enhanced yield (reported 85–94% efficiency in analogous imidazole syntheses) .
- Critical parameters: Temperature (80–110°C), reaction time (3–12 h), and stoichiometric ratios (1:1.2 for aldehyde to amine derivatives) .
- Optimization :
- Monitor reaction progress via TLC or HPLC. Adjust pH to 6–7 during workup to precipitate pure product .
- Data Table :
| Reagent Combination | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Phenylglyoxal + Ethylamine | Acetic Acid | None | 72 | 90% |
| Phenylglyoxal + Ethylamine | Ethanol | Nano-SiO₂ | 89 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify substituent environments (e.g., ethyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and imidazole ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2) .
- Purity Assessment :
- Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Approach :
- Perform X-ray crystallography using SHELX or ORTEP-III to resolve ambiguities in stereochemistry or substituent orientation .
- Compare experimental data with DFT-calculated NMR shifts (Gaussian 09 or similar software) .
- Case Study :
- In analogous imidazoles, crystallography resolved conflicting NMR assignments by confirming substituent positions (e.g., para vs. meta phenyl groups) .
Q. What catalytic mechanisms explain the role of nano-SiO₂ in the synthesis of this compound?
- Proposed Mechanism :
- Nano-SiO₂ acts as a Lewis acid, activating carbonyl groups via coordination to silicon atoms, facilitating nucleophilic attack by amine precursors .
- Surface hydroxyl groups on SiO₂ assist in proton transfer, accelerating imine formation .
- Supporting Data :
- Kinetic studies show a 2.5-fold rate increase with SiO₂ compared to uncatalyzed reactions .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
- Example :
- Fluorophenyl-substituted imidazoles showed strong binding to S. aureus gyrase in docking studies, correlating with experimental MIC values .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR chemical shifts?
- Resolution Strategy :
- Verify solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility in DFT models .
- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in ethyl substituents, reducing assignment errors .
- Case Example :
- For 2-(4-chlorophenyl)imidazoles, DFT failed to predict downfield shifts due to halogen bonding, requiring empirical correction factors .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses of substituted imidazoles?
- Guidelines :
- Standardize purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Document reaction conditions rigorously (e.g., moisture-sensitive steps under N₂) .
- Troubleshooting :
- Low yields may arise from competing side reactions (e.g., oxazole formation); use excess amine to suppress byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
